molecular formula C7H5ClN2O B2634382 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile CAS No. 1517936-85-4

2-[(6-Chloropyridin-3-yl)oxy]acetonitrile

Cat. No.: B2634382
CAS No.: 1517936-85-4
M. Wt: 168.58
InChI Key: QJTYQKSGXXDVMO-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-3-yl)oxy]acetonitrile (C₇H₅ClN₂O) is a nitrile-functionalized pyridine derivative characterized by a chlorinated pyridinyloxy backbone. Its structure combines a pyridine ring substituted with chlorine at position 6 and an oxygen-linked acetonitrile group at position 2.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTYQKSGXXDVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile typically involves the reaction of 6-chloropyridin-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridines.

    Oxidation: Pyridine oxides.

    Reduction: Amines.

Scientific Research Applications

2-[(6-Chloropyridin-3-yl)oxy]acetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share structural similarities with 2-[(6-Chloropyridin-3-yl)oxy]acetonitrile but differ in substituent type, position, or heterocyclic framework:

Compound Name Molecular Formula Key Substituents Structural Differences
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile C₈H₇ClN₂O Methoxy (position 3), Cl (position 6) Methoxy vs. oxy group; pyridine substitution pattern
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile C₈H₇ClN₂ Methyl (position 2), Cl (position 6) Methyl vs. oxy group; steric effects
(2-Chloropyridin-3-yl)acetonitrile C₇H₅ClN₂ Cl (position 2), no oxygen linkage Chlorine position; absence of ether oxygen
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile C₁₃H₁₀ClN₃ Pyridazine ring, m-tolyl group Heterocycle (pyridazine vs. pyridine)

Key Observations :

  • Electronic Effects : The oxy group in the target compound enhances polarity compared to methyl or chloro substituents, influencing solubility and reactivity. Methoxy groups (e.g., in ) further increase electron-donating capacity .
  • Heterocyclic Systems : Pyridazine analogs () exhibit distinct electronic properties due to the two nitrogen atoms, altering metabolic stability and synthetic pathways .

Physicochemical Properties

Collision cross-section (CCS) data and chromatographic behavior highlight differences in molecular size and polarity:

Compound Adduct Predicted CCS (Ų) Notes
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile [M+H]⁺ 133.4 Higher CCS due to methoxy group
Target Compound (Hypothetical) [M+H]⁺ ~130–135 (est.) Estimated based on structural analogs
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile [M+H]⁺ Not reported Lower polarity than methoxy/oxy analogs

Chromatographic Behavior :

  • Methoxy-substituted analogs () may elute later in reversed-phase HPLC due to increased hydrophilicity compared to methyl-substituted derivatives .
  • Pyridazine-containing compounds () could show distinct retention times owing to altered π-π interactions .

Biological Activity

2-[(6-Chloropyridin-3-yl)oxy]acetonitrile is a chemical compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClN2O. It features a chlorinated pyridine moiety connected to an acetonitrile group via an ether linkage. This structure is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors, contributing to various therapeutic effects. For example, it has been linked to the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.

  • PDE Inhibition : The compound has demonstrated potential in modulating energy expenditure and metabolic processes by inhibiting PDE10A, leading to weight loss and improved insulin sensitivity in animal models .
  • Antipsychotic Properties : In studies involving THPP-6 (a related compound), it was observed that administration resulted in reduced food intake and body weight loss, suggesting a role in managing metabolic disorders associated with psychiatric conditions .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Study on Metabolic Effects : A study involving DIO mice showed that treatment with PDE10A inhibitors led to significant reductions in adiposity and improvements in insulin sensitivity. While this compound itself was not the primary focus, its structural relatives were implicated in similar metabolic benefits .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeObserved EffectsReference
THPP-6PDE10A InhibitionWeight loss, reduced adiposity
This compoundPotential PDE InhibitorModulation of energy expenditure
Other Pyridine DerivativesAntipsychotic EffectsReduced food intake

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, related studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.

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